molecular formula C23H28ClN3O6S B13831898 Hydroxy Glyburide

Hydroxy Glyburide

Cat. No.: B13831898
M. Wt: 510.0 g/mol
InChI Key: DEGYYEULZFVKCB-UHFFFAOYSA-N
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Description

Hydroxy Glyburide refers to a group of isomeric metabolites of Glyburide (also known as Glibenclamide), a second-generation sulfonylurea used in the management of Type 2 Diabetes Mellitus . Glyburide is metabolized mainly in the liver by cytochrome P450 enzymes, including CYP2C9 and CYP3A4, to form several hydroxycyclohexyl derivatives . Among these, the 4- trans -hydroxycyclohexyl (M1) and 3- cis -hydroxycyclohexyl (M2) metabolites are considered pharmacologically active, retaining a significant portion of the parent drug's hypoglycemic activity . As a primary metabolite, this compound is a critical compound for in vitro research in areas including drug metabolism and pharmacokinetics (DMPK) , investigation of drug-drug interactions, and pharmacogenomics, particularly concerning CYP2C9 polymorphisms . Studies have shown that drugs like rifampin can significantly alter the systemic exposure of both Glyburide and its hydroxy metabolites, highlighting the importance of transporter-enzyme interplay in its disposition . Researchers utilize this metabolite to elucidate the complete metabolic pathway of Glyburide and to understand the mechanisms behind variable patient responses. Notice to Researchers: This product is intended for research and laboratory use only. It is strictly not for use as a drug, cosmetic, or for any diagnostic or therapeutic application in humans or animals.

Properties

Molecular Formula

C23H28ClN3O6S

Molecular Weight

510.0 g/mol

IUPAC Name

5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]-2-hydroxyethyl]-2-methoxybenzamide

InChI

InChI=1S/C23H28ClN3O6S/c1-33-21-12-9-16(24)13-19(21)22(29)25-14-20(28)15-7-10-18(11-8-15)34(31,32)27-23(30)26-17-5-3-2-4-6-17/h7-13,17,20,28H,2-6,14H2,1H3,(H,25,29)(H2,26,27,30)

InChI Key

DEGYYEULZFVKCB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3)O

Origin of Product

United States

Preparation Methods

Synthesis of Glyburide Intermediate: 4-Acetamidobenzenesulfonamide

A key intermediate in Glyburide synthesis is 4-acetamidobenzenesulfonamide. The synthesis involves:

  • Step 1: Acylation of Phenylethylamine

    • Phenylethylamine is slowly added to acetic anhydride heated at 100–110°C.
    • The mixture is stirred for 3 hours at this temperature.
    • The crude product (phenyl methyl ketone ethylamine acylate) is obtained by distillation at 110–120°C and dried.
  • Step 2: Chlorosulfonation

    • Phenyl methyl ketone ethylamine acylate crude product reacts with chlorosulfonic acid.
    • The reaction is performed by warming to 25–30°C for 3 hours, then 45–50°C for another 3 hours.
    • The product is cooled to below 5°C and filtered to obtain acetylsulfanilyl chloride.
  • Step 3: Formation of 4-Acetamidobenzenesulfonamide

    • Acetylsulfanilyl chloride is reacted with ammonia water to yield the intermediate 4-acetamidobenzenesulfonamide.

This process improves yield and purity of the intermediate, which is crucial for efficient Glyburide synthesis.

Preparation Methods of this compound

This compound compounds are hydroxylated metabolites of Glyburide, typically formed in vivo or synthesized in vitro by chemical or enzymatic hydroxylation. The preparation methods include:

Biotransformation and Metabolic Hydroxylation

  • This compound metabolites such as 4-trans-hydroxycyclohexyl glyburide and 3-cis-hydroxycyclohexyl glyburide are formed by cytochrome P450-mediated oxidation of the cyclohexyl ring of Glyburide.
  • These metabolites retain pharmacological activity and are important for drug metabolism studies.

Chemical Synthesis and Formulation Methods

Patent CN108553428A describes preparation methods for Glyburide formulations and intermediates, which can be adapted for this compound compounds by introducing hydroxylation steps or starting from hydroxylated intermediates. Key steps include:

  • Preparation of Liquid Solutions:

    • Glyburide or its derivatives are dissolved with cosolvents such as hydroxypropyl-beta-cyclodextrin, meglumine, ethyl alcohol, or NaOH in water at 65 ± 5°C.
    • Excipients like sodium chloride, mannitol, sucrose, or glucose are added.
    • The mixture is stirred magnetically at 250 ± 50 rpm for 3 hours.
  • Filtration:

    • The solution is filtered through a 0.22 μm filter under decompression to remove particulates.
  • Content Measurement:

    • UV spectrophotometry is used to determine Glyburide content to ensure proper concentration.
  • Filling and Freeze-Drying:

    • The filtered solution is filled into sterile vials (1 mL per vial).
    • Freeze-drying is performed with controlled temperature stages:
      • Pre-freeze stage: cooling to -40°C for 30 min, holding for 60 min, warming to -30°C for 30 min, holding for 60 min.
      • Drying stage: gradual temperature increases from -30°C to 20°C over several hours, with holding periods at each step.
    • Vials are sealed and labeled after freeze-drying.

This method can be adapted to prepare this compound by substituting Glyburide with hydroxylated derivatives or by hydroxylating Glyburide chemically before formulation.

Analytical Methods for this compound

Quantitative determination and purity analysis of this compound compounds are essential for synthesis validation.

LC-MS/MS Quantification

  • An LC-MS/MS method has been developed for simultaneous quantification of Glyburide and its hydroxylated metabolites (M1 to M5).
  • The method achieves high extraction recovery (87–99% in plasma).
  • Lower limits of quantification range from 0.1 to 1 ng/mL for metabolites.
  • Internal standards such as glyburide-d11 and glipizide are used for accuracy.
  • This method supports monitoring of this compound in biological samples and synthetic preparations.

Summary Data Table: Preparation Conditions for Glyburide Formulations (Adaptable for this compound)

Parameter Condition/Value Notes
Cosolvent Hydroxypropyl-beta-cyclodextrin, meglumine, ethyl alcohol, NaOH Mass ratio 1:1 or 1:2 with Glyburide
Temperature 65 ± 5 °C Stirring bath temperature
Stirring Speed 250 ± 50 rpm Magnetic stirring
Stirring Time 3 hours Heating and mixing
Filtration 0.22 μm filter, decompression Sterile filtration
Freeze-drying Pre-freeze -40°C for 30 min, hold 60 min; warm to -30°C for 30 min, hold 60 min Total pre-freeze ~3 hours
Freeze-drying Drying Stage -30°C to 20°C over 8 hours with holds Gradual drying
Filling Volume 1 mL per vial Sterile filling

Chemical Reactions Analysis

Hydroxy Glyburide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different metabolites.

    Reduction: It can undergo reduction reactions under specific conditions.

    Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

Hydroxy Glyburide has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry.

Chemistry
this compound serves as a model compound to study the metabolism and chemical behavior of sulfonylureas.

Biology
It is investigated for its effects on cellular processes and its potential as a therapeutic agent. Specifically, it interacts with ATP-sensitive potassium channels on pancreatic beta cells, promoting insulin secretion and lowering blood glucose levels. The hydroxyl group may influence its binding affinity and pharmacokinetic properties compared to glyburide.

Medicine
this compound is explored for its pharmacokinetic properties and potential use in diabetes treatment. Studies have assessed the hypoglycemic and insulin-releasing effects of glyburide metabolites, including 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2), in humans . These metabolites have shown hypoglycemic effects due to increased insulin secretion .

Industry
It is utilized in developing improved drug formulations and delivery systems.

Glyburide for Gestational Diabetes

Glyburide has been evaluated for treating gestational diabetes mellitus (GDM) . A randomized controlled trial demonstrated the clinical equivalence of glyburide and insulin for managing GDM . However, the study size may have been insufficient to detect certain differences in neonatal outcomes .

  • Efficacy: Glyburide achieved good glycemic control in most subjects, with a small percentage requiring a switch to insulin .
  • Neonatal Outcomes: Some studies suggest a possible increase in neonatal hypoglycemia and hyperbilirubinemia with glyburide compared to insulin .

Pharmacokinetics

Racemic trans-3-Hydroxy Glyburide is metabolized by cytochrome P450 enzymes, including CYP3A4 and CYP2C9. These metabolic pathways determine the drug's efficacy and safety profile in diabetic patients. Studies have analyzed the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in diabetic patients.

Mechanism of Action

Hydroxy Glyburide exerts its effects by binding to the sulfonylurea receptor 1 (SUR1) on pancreatic beta cells. This binding inhibits ATP-sensitive potassium channels, leading to an increase in intracellular potassium and calcium ion concentrations. The elevated calcium levels trigger the release of insulin from the beta cells, thereby lowering blood glucose levels .

Comparison with Similar Compounds

Structural and Functional Comparison with Glimepiride

Structural Similarities

Glimepiride and Glyburide are both arylsulfonylureas, sharing a sulfonylurea bridge critical for binding to the SUR1 subunit of KATP channels. However, Glimepiride has a larger, more complex side chain (including a pyrrolidine ring), while Glyburide features a cyclohexylurea group .

Comparison with Other Sulfonylureas

Chlorpropamide and Glipizide

  • Mechanism : Like Hydroxy Glyburide, these agents stimulate insulin secretion via KATP channel closure. However, chlorpropamide (first-generation) has a longer half-life, increasing hypoglycemia risk, while glipizide (second-generation) has shorter action, reducing prolonged hypoglycemia .
  • Clinical Outcomes : In the UKPDS trial, intensive therapy with Glyburide, chlorpropamide, or insulin showed equivalent reductions in HbA1c (~7.0% vs. 7.9% conventional therapy) and similar macrovascular risk profiles .

Pharmacokinetic and Metabolic Considerations

Parameter Glyburide This compound (Inferred) Glimepiride
Metabolism CYP2C9/3A4 Likely CYP2C9/3A4 hydroxylation CYP2C9
CYP3A4/P-gp Interaction Non-substrate Unknown Non-substrate
Placental Transfer Crosses placenta Unstudied Limited data

This compound’s hydroxyl groups may enhance solubility but reduce blood-brain barrier penetration compared to Glyburide. Unlike Glyburide, which shows KATP-independent effects in adipocytes , this compound’s off-target actions (e.g., on DNMT1 or PfProRS ) remain uncharacterized.

Glycemic Control and Complications

  • Neonatal Outcomes : Glyburide and insulin achieve comparable glycemic control in gestational diabetes, but Glyburide is linked to higher neonatal ICU admissions for hypoglycemia .

Adverse Events

Compound Hypoglycemia Risk Cardiovascular Risk Weight Gain
Glyburide High Neutral Moderate
This compound Unknown Unknown Unknown
Glimepiride Low Neutral Low

Special Considerations

  • Placental Transfer : Glyburide crosses the placenta in vivo, contradicting earlier in vitro models . This compound’s placental pharmacokinetics warrant investigation.

Q & A

Q. What criteria distinguish primary vs. secondary endpoints in this compound efficacy trials?

  • Answer :
  • Primary : Pre-specified, statistically powered endpoints (e.g., HbA1c reduction in diabetes trials).
  • Secondary : Exploratory endpoints (e.g., lipid profile changes) analyzed with multiplicity adjustments (e.g., Bonferroni).
    Protocol registration (ClinicalTrials.gov ) minimizes outcome reporting bias .

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